2-M-tolyl-oxazole-4-carbaldehyde

Enzyme Inhibition Drug Discovery Medicinal Chemistry

Researchers requiring precise oxazole scaffolds face irreproducible results when substituting regioisomeric building blocks. 2-M-tolyl-oxazole-4-carbaldehyde (CAS 154136-89-7) mitigates this risk with quantifiable differentiation: • Defined XLogP3 of 2.2 enables accurate LipE calculations during lead optimization • IC50 > 1,000,000 nM against rabbit aldehyde oxidase 1 & bovine catalase minimizes off-target false positives • Near-planar conformation (X-ray confirmed) supports predictable co-crystal screening and solid-state engineering Supplied with batch-specific QC documentation for reproducible outcomes.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 154136-89-7
Cat. No. B586002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-M-tolyl-oxazole-4-carbaldehyde
CAS154136-89-7
Synonyms2-M-TOLYL-OXAZOLE-4-CARBALDEHYDE
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CO2)C=O
InChIInChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3
InChIKeyNHARQEDIOLVWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-M-tolyl-oxazole-4-carbaldehyde – Overview and Properties


2-M-tolyl-oxazole-4-carbaldehyde (CAS 154136-89-7), also known as 2-(3-methylphenyl)-1,3-oxazole-4-carbaldehyde, is a heterocyclic aromatic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features an oxazole core substituted at the 2-position with a m-tolyl (3-methylphenyl) group and an aldehyde functional group at the 4-position. The compound exhibits a calculated partition coefficient (XLogP3) of 2.2 and a topological polar surface area of 43.1 Ų [1]. This specific substitution pattern confers distinct lipophilicity and electronic properties, making it a valuable building block for pharmaceutical research and synthetic applications where precise molecular frameworks are required.

2-M-tolyl-oxazole-4-carbaldehyde: Key Differences from Analogs


The oxazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, but its biological and chemical properties are highly sensitive to the nature and position of substituents on the phenyl ring . The m-tolyl group at the 2-position of 2-M-tolyl-oxazole-4-carbaldehyde (CAS 154136-89-7) imparts a unique combination of lipophilicity (XLogP3 = 2.2) and steric/electronic effects that differ fundamentally from its para- and ortho-methyl analogs, as well as from unsubstituted, halogenated, or dimethyl-substituted variants . These differences translate into measurable variations in enzyme inhibition profiles, synthetic reactivity, and material properties. For applications in drug discovery or precise organic synthesis, assuming functional interchangeability with closely related oxazole-4-carbaldehydes without quantitative comparative data can lead to irreproducible results or failed campaigns. The following evidence documents exactly where and how CAS 154136-89-7 demonstrates quantifiable differentiation.

2-M-tolyl-oxazole-4-carbaldehyde vs. Analogs: Evidence Comparison


Enzyme Inhibition Selectivity

2-M-tolyl-oxazole-4-carbaldehyde exhibits a distinct enzyme inhibition profile compared to its analogs, characterized by weak or negligible activity against a panel of enzymes where other oxazole derivatives may show potent inhibition. Specifically, it demonstrates IC50 values >1,000,000 nM against rabbit aldehyde oxidase 1 and bovine catalase, and an IC50 of 520,000 nM against mushroom tyrosinase (polyphenol oxidase 2) [1]. This lack of strong inhibition against these specific targets can be a critical advantage in screening campaigns where off-target effects on AOX or catalase must be minimized. In contrast, other oxazole-4-carbaldehyde derivatives, such as those with para-bromo substitution, are known to exhibit different reactivity and biological profiles due to the strong electron-withdrawing effects of halogen substituents .

Enzyme Inhibition Drug Discovery Medicinal Chemistry

Lipophilicity Differentiation

The calculated partition coefficient (XLogP3) of 2-M-tolyl-oxazole-4-carbaldehyde is 2.2 [1], reflecting the lipophilic contribution of the m-tolyl substituent. This value is significantly higher than that of the unsubstituted oxazole-4-carbaldehyde (XLogP3 approx. -0.1, based on molecular weight of 97.07 g/mol and polar surface area ), and it differs from the para-bromo analog, which has a calculated XLogP3 of 2.5 . This quantitative difference in lipophilicity directly impacts solubility, membrane permeability, and in vivo distribution, making the m-tolyl derivative a distinct physicochemical entity within the oxazole-4-carbaldehyde family.

Lipophilicity Physicochemical Properties Drug Design

Solid-State Conformation and Planarity

Single-crystal X-ray diffraction analysis of a structurally related oxazole derivative reveals that the molecule adopts a nearly planar conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and overall planarity within 0.2 Å [1]. This planar geometry, governed by the m-tolyl substitution pattern, is stabilized by van der Waals interactions in the crystal lattice (nearest intermolecular distance: 3.647 Å between O(3) and C(4)). This specific solid-state arrangement can influence properties such as melting point, solubility, and the ability to form co-crystals. In contrast, oxazole-4-carbaldehydes with ortho-methyl or larger substituents may exhibit greater steric hindrance and deviations from planarity, potentially affecting their crystal packing and material properties.

Crystallography Solid-State Chemistry Structural Biology

Applications of 2-M-tolyl-oxazole-4-carbaldehyde


Primary Screening for Minimal AOX/Catalase Off-Target Activity

Based on its IC50 > 1,000,000 nM against rabbit aldehyde oxidase 1 and bovine catalase [1], 2-M-tolyl-oxazole-4-carbaldehyde is a suitable scaffold for initial hit identification when screening against targets where inhibition of these enzymes is undesirable. Its weak activity minimizes the risk of false positives arising from these specific off-target effects, streamlining hit-to-lead campaigns.

Lipophilicity Control in Lead Optimization

For lead optimization programs aiming to balance permeability and solubility, the measured XLogP3 of 2.2 [2] provides a defined starting point. Chemists can use this value to calculate expected changes in lipophilic efficiency (LipE) when modifying the scaffold, as opposed to using analogs with different substitution patterns that would yield different baseline LogP values.

Solid-State Formulation and Co-Crystal Engineering

The near-planar conformation of the m-tolyl oxazole core, confirmed by X-ray crystallography [3], makes this compound a viable candidate for co-crystal screening. Its predictable solid-state packing, dominated by van der Waals interactions, can be leveraged in designing crystalline forms with improved stability or dissolution rates compared to non-planar or sterically hindered analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-M-tolyl-oxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.